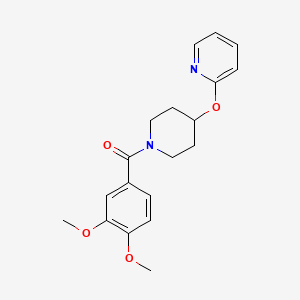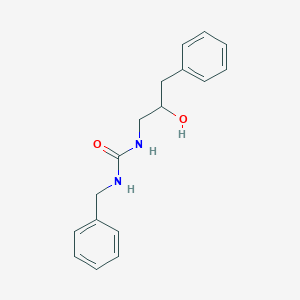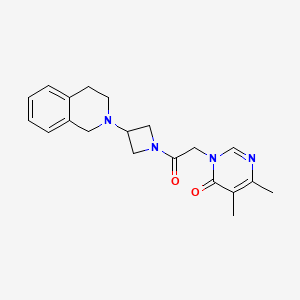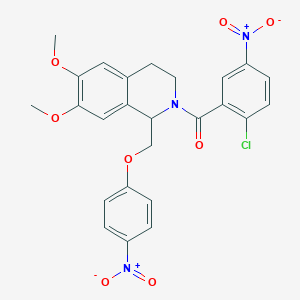
(3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a chemical compound that has been studied for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research on similar compounds, like the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, involves molecular interaction studies, especially with receptors like the CB1 cannabinoid receptor. These studies provide insights into the conformational dynamics and binding interactions of complex molecules, which are crucial for drug design and understanding receptor-ligand interactions (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds with complex functional groups, such as dioxidovanadium(V) complexes and their potential catalytic activities, highlight the importance of synthesis in the development of compounds with potential applications in catalysis and as functional materials (Mondal et al., 2010).
Thermal and Optical Studies
Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been explored for their thermal stability and optical properties. These studies contribute to our understanding of the materials' stability and potential applications in materials science (Karthik et al., 2021).
Antimicrobial and Antioxidant Research
The development of novel molecules for antimicrobial and antioxidant applications is a significant area of research. Compounds such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one have been synthesized and evaluated for their efficacy, contributing to the search for new therapeutic agents (Dineshkumar & Parthiban, 2022).
Drug Discovery and Development
The pharmaceutical applications of compounds, including their role as serotonin receptor antagonists for treating various disorders, demonstrate the critical role of chemical synthesis in drug discovery and development. Studies on compounds like alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl) ethyl)-4-piperidine-methanol alkanoate esters underline the potential therapeutic benefits of these molecules (Habernickel, 2002).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with tyrosine kinases and cholinesterase . These proteins play crucial roles in signal transduction and neurotransmission, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their target proteins . This inhibition could result in changes in cellular signaling pathways, potentially leading to altered cell function or viability.
Biochemical Pathways
The inhibition of tyrosine kinases and cholinesterase could impact a variety of cellular processes, including cell growth and differentiation, as well as neurotransmission .
Pharmacokinetics
One of the search results mentions a compound with favorable pharmacokinetics , suggesting that similar compounds can be effectively absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
The inhibition of target proteins could lead to changes in cellular signaling and function .
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-6-14(13-17(16)24-2)19(22)21-11-8-15(9-12-21)25-18-5-3-4-10-20-18/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWCCSDUUHLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile](/img/structure/B2892973.png)
![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)




![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)